
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound featuring a complex structure. Its framework consists of multiple functional groups that can interact with biological systems, making it a potential candidate for various applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. This starts with the preparation of intermediate compounds such as 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine derivatives. The key steps include nucleophilic substitution and coupling reactions under controlled conditions. Solvents like acetonitrile, methanol, or dimethylformamide and bases like triethylamine or potassium carbonate might be employed to facilitate these transformations.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost, yield, and purity. This includes bulk synthesis of intermediates, automation of reaction steps, and continuous monitoring of reaction conditions. The final product is typically purified via recrystallization or chromatography techniques to ensure it meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions including:
Oxidation: : Potentially forming sulfoxides or sulfones if sulfur-containing groups were present.
Reduction: : Reducing agents could target carbonyl groups.
Substitution: : Halogen atoms in the structure could be replaced with other functional groups.
Hydrolysis: : In aqueous environments, ester bonds could be cleaved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Use of nucleophiles such as thiolates or amines.
Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Depending on the reaction type, major products could include various derivatives of the parent compound, potentially increasing its solubility, stability, or altering its biological activity.
Scientific Research Applications
Chemistry
In organic synthesis, it can serve as a building block for more complex molecules.
Biology
The compound may be used to study enzyme interactions, particularly those involving nucleophilic substitution reactions in biological systems.
Medicine
Its structure suggests it could be a candidate for pharmaceutical development, potentially acting as an enzyme inhibitor or receptor antagonist.
Industry
In materials science, derivatives might be useful for developing new polymers or nanomaterials.
Mechanism of Action
The compound's mechanism of action is likely related to its ability to interact with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these proteins through binding to active sites or allosteric sites, altering their conformation and function. The pathways involved could include those related to signal transduction, metabolic regulation, or cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-(4-(2-hydroxyethyl)phenylcarbamoyl)-1-methylpyridin-2(1H)-one: : Another compound with a similar backbone structure but different functional groups.
3-(3-(4-morpholinylcarbonyl)-1-methylpyridin-2(1H)-one: : Similar base structure with varied heterocyclic elements.
6-ethyl-5-fluoropyrimidin-4-yl acetate: : Shares a common intermediate in its synthetic route.
Highlighting Uniqueness
What sets 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups that allow for versatile interactions and reactions, increasing its potential utility across multiple scientific disciplines.
In essence, this compound stands as a molecule of significant interest due to its structural diversity and broad application potential.
Properties
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQMKBLULUGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
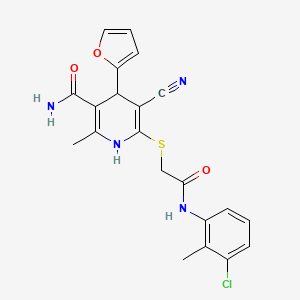
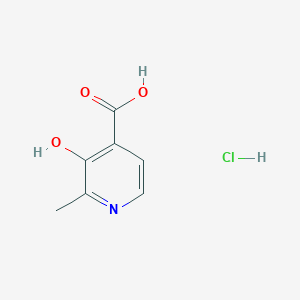
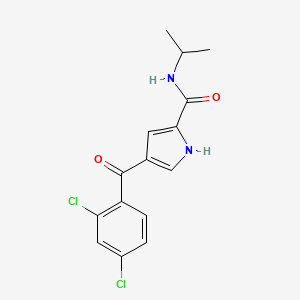
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
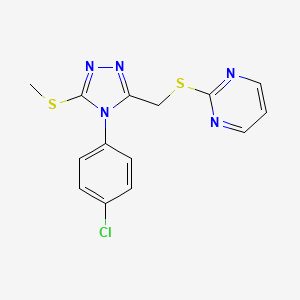
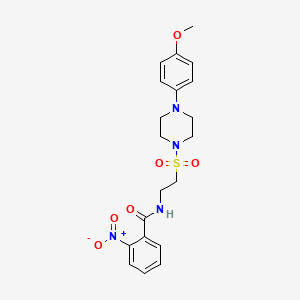
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
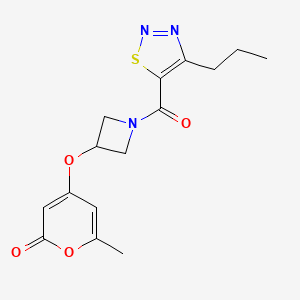
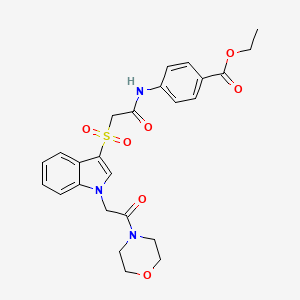
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2498043.png)
![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2498049.png)
